![molecular formula C11H15NO4S B1291046 [2-(Morpholine-4-sulfonyl)phenyl]methanol CAS No. 937796-15-1](/img/structure/B1291046.png)
[2-(Morpholine-4-sulfonyl)phenyl]methanol
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Description
The compound “[2-(Morpholine-4-sulfonyl)phenyl]methanol” is a chemical of interest in the field of organic synthesis and medicinal chemistry. It is related to various research efforts aimed at creating novel compounds with potential therapeutic applications. The papers provided discuss the synthesis and properties of related compounds, which can offer insights into the synthesis and behavior of “[2-(Morpholine-4-sulfonyl)phenyl]methanol”.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the use of cyclic sulfonamide precursors and stereoselective intramolecular Heck reactions. For instance, the double reduction of cyclic sulfonamides has been used to synthesize compounds like (4S-phenylpyrrolidin-2R-yl)methanol, which shares a similar sulfonamide moiety to our compound of interest . Additionally, chiral synthesis techniques have been employed to create enantiomerically pure compounds, as seen in the resolution of morpholine derivatives using (+) mandelic acid . These methods could potentially be adapted for the synthesis of “[2-(Morpholine-4-sulfonyl)phenyl]methanol”.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques. For example, X-ray crystallography has been used to determine the structure of nickel complexes with sulfonamide ligands . Although the exact structure of “[2-(Morpholine-4-sulfonyl)phenyl]methanol” is not discussed, the techniques and findings from these studies could guide the structural analysis of this compound.
Chemical Reactions Analysis
The chemical reactivity of sulfonamide-containing compounds is highlighted in the synthesis of benzopyran derivatives, where morpholine reacts with cinnamaldehyde . The sulfonamide group is known to influence the reactivity of adjacent functional groups, which is relevant for understanding the chemical behavior of “[2-(Morpholine-4-sulfonyl)phenyl]methanol”.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with sulfonamide groups can be complex, as demonstrated by the synthesis and characterization of palladium 2-sulfobenzoate complexes . These complexes exhibit weak interactions and catalytic properties, which could be relevant when considering the properties of “[2-(Morpholine-4-sulfonyl)phenyl]methanol”. The solubility, stability, and reactivity of this compound would likely be influenced by the morpholine and sulfonamide functional groups.
Scientific Research Applications
Organic Synthesis Applications
- Intermediates for Alcoholic Neoflavanoid Compounds : Compounds containing morpholine and phenolic structures have been utilized as intermediates in the synthesis of alcoholic neoflavanoid compounds. For instance, sesamol and other phenols, when reacted with cinnamaldehyde and morpholine in methanol, yield epimeric morpholinyl-phenylbenzopyran derivatives, highlighting the role of morpholine derivatives in complex organic syntheses (Jurd, 1991).
Material Science Applications
- Electrochemical and Aggregation Properties : Novel axially di-substituted silicon phthalocyanines and axially mono-substituted subphthalocyanines, synthesized using derivatives similar to [2-(Morpholine-4-sulfonyl)phenyl]methanol, have been studied for their aggregation behavior and electrochemical properties. These compounds exhibit solubility in various organic solvents and non-aggregated states in studied solvents, making them potential candidates for applications in material sciences (Bıyıklıoğlu, 2015).
Pharmaceutical Chemistry Applications
- Chiral Synthesis of Norepinephrine Reuptake Inhibitors : Derivatives containing morpholine and phenyl groups have been used in the chiral synthesis of potential norepinephrine reuptake inhibitors, demonstrating the significance of such structural motifs in the development of pharmaceutical agents. This involves resolution and transformation processes to obtain specific enantiomers with desired biological activity (Prabhakaran et al., 2004).
Analytical Chemistry Applications
- Detection in Environmental Samples : Morpholinium cations, structurally related to morpholine derivatives, have been extracted and detected in environmental water samples using ion chromatography and solid-phase extraction methods. This underscores the importance of morpholine-based compounds in environmental monitoring and analytical chemistry (Zhang, Yu, & Cai, 2019).
properties
IUPAC Name |
(2-morpholin-4-ylsulfonylphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c13-9-10-3-1-2-4-11(10)17(14,15)12-5-7-16-8-6-12/h1-4,13H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQHDNNWBAICEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC=C2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640475 |
Source
|
Record name | [2-(Morpholine-4-sulfonyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Morpholine-4-sulfonyl)phenyl]methanol | |
CAS RN |
937796-15-1 |
Source
|
Record name | 2-(4-Morpholinylsulfonyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937796-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Morpholine-4-sulfonyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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